Racemic Arimoclomol Maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Racemic Arimoclomol Maleate is a labelled analogue of Arimoclomol . It is an experimental drug compound developed by CytRx Corporation . The orally administered drug is intended to treat amyotrophic lateral sclerosis (ALS), also known as Lou Gehrig’s disease, a neurodegenerative disease with no effective treatment . It is also being developed to treat Niemann-Pick type C .
Molecular Structure Analysis
The molecular formula of Racemic Arimoclomol Maleate is C18H24ClN3O7 . Its molecular weight is 429.85 . The InChI Key is OHUSJUJCPWMZKR-FEGZNKODSA-N . The IUPAC name is (2Z)-but-2-enedioic acid; N- [ (2R)-2-hydroxy-3- (piperidin-1-yl)propoxy]-1-oxo-1λ⁵-pyridine-3-carbonimidoyl chloride .
科学的研究の応用
Application in Niemann-Pick Disease Type C (NPC)
The Specific Scientific Field
The specific scientific field for this application is Medical Science , specifically in the treatment of Niemann-Pick Disease Type C (NPC) .
Comprehensive and Detailed Summary of the Application
Arimoclomol is an orally delivered, first-in-class investigational product candidate for the treatment of NPC . NPC is an ultra-rare, genetic, relentlessly progressive neurodegenerative disease caused by mutations in the NPC1 or NPC2 genes . These genes are responsible for making proteins in the membrane of cells called lysosomes, which recycle and clear out the build-up of lipids (or fats) in cells . In NPC, the NPC1 or NPC2 gene are not working properly so lipids are building up in the body’s organs .
Detailed Description of the Methods of Application or Experimental Procedures
The exact mechanism of action of arimoclomol is unknown. Evidence indicates that arimoclomol acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function . Administration of arimoclomol can be flexible, with a capsule that can be swallowed whole or opened to mix with soft foods and/or liquids or delivered through a gastric feeding tube .
Thorough Summary of the Results or Outcomes Obtained
In NPC, arimoclomol has been investigated in one Phase 2/3 double-blind, placebo-controlled trial (CT-ORZY-NPC-002) including 50 patients . A sub-study of the completed Phase 2/3 CT-ORZY-NPC-002 trial is ongoing, investigating the safety of arimoclomol in children 6-24 months of age with NPC . Interim data analysis of a four-year, open-label extension from the Phase 2/3 clinical trial suggests arimoclomol may reduce long-term progression of NPC .
Application in Inclusion Body Myositis (IBM)
The Specific Scientific Field
The specific scientific field for this application is Medical Science , specifically in the treatment of Inclusion Body Myositis (IBM) .
Comprehensive and Detailed Summary of the Application
Arimoclomol is an oral co-inducer of the cellular heat shock response that was safe and well-tolerated in a pilot study of IBM . It reduced key pathological markers of IBM in two in-vitro models representing degenerative and inflammatory components of this disease, and improved disease pathology and muscle function .
Detailed Description of the Methods of Application or Experimental Procedures
The randomized, placebo-controlled trial was conducted among 150 IBM patients at 12 sites in North America and Europe . Participants were randomized (1:1 ratio) to receive either arimoclomol citrate (400 mg three times daily) or placebo for up to 20 months .
Thorough Summary of the Results or Outcomes Obtained
The trial did not meet its primary and secondary endpoints . Nevertheless, the scale of this trial, which was unprecedented in the field of IBM, enabled the acquisition of data on the course of the disease which will be useful for the design of future trials .
Application in Amyotrophic Lateral Sclerosis (ALS)
The Specific Scientific Field
The specific scientific field for this application is Medical Science , specifically in the treatment of Amyotrophic Lateral Sclerosis (ALS) .
Comprehensive and Detailed Summary of the Application
Arimoclomol, an inducer of heat shock proteins (HSPs), has been investigated as a therapeutic agent for ALS, to augment neuronal chaperoning capabilities and manage protein misfolding and aggregation, a key pathological process in all forms of ALS .
Detailed Description of the Methods of Application or Experimental Procedures
The randomized, placebo-controlled Phase 3 trial was conducted among 245 patients at 29 sites in 12 countries in North America and Europe . Participants were randomized (2:1 ratio) to receive either arimoclomol (248 mg three times daily) or placebo for up to 76 weeks .
Thorough Summary of the Results or Outcomes Obtained
The trial did not meet its primary and secondary endpoints to show benefit in people living with ALS . However, the data generated will contribute meaningfully to the scientific dialogue on this challenging disease .
Safety And Hazards
将来の方向性
Zevra Therapeutics has announced that it resubmitted its New Drug Application (NDA) for arimoclomol, an investigational therapeutic candidate for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration . The company plans to refile the NDA for arimoclomol in NPC as early as the first quarter of 2023 .
特性
CAS番号 |
289893-24-9 |
---|---|
製品名 |
Racemic Arimoclomol Maleate |
分子式 |
C14H20ClN3O3. C4H4O4 |
分子量 |
313.79 116.07 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate Maleate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。